![molecular formula C28H36N2O6 B11945854 Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate CAS No. 77292-19-4](/img/structure/B11945854.png)
Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE is a synthetic organic compound known for its unique structural properties and potential applications in various fields This compound features two ethoxycarbonyl groups attached to phenyl rings, which are further connected to a decanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-(ethoxycarbonyl)phenylamine with decanedioyl dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethoxycarbonyl groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways. The decanediamide backbone provides structural stability and enhances the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-BIS(ETHOXYCARBONYL)-4-METHYL-1,3-PHENYLENEDIAMINE: Similar structure but with a methyl group instead of a decanediamide backbone.
N,N’-BIS(PHENOXYCARBONYL)-4-METHYL-1,3-PHENYLENEDIAMINE: Contains phenoxycarbonyl groups instead of ethoxycarbonyl groups.
N,N’-BIS(2-ETHOXYETHOXYCARBONYL)-4-METHYL-1,3-PHENYLENEDIAMINE: Features ethoxyethoxycarbonyl groups.
Uniqueness
N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE stands out due to its decanediamide backbone, which provides unique structural and chemical properties. This backbone enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
77292-19-4 |
|---|---|
Formule moléculaire |
C28H36N2O6 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate |
InChI |
InChI=1S/C28H36N2O6/c1-3-35-27(33)21-13-17-23(18-14-21)29-25(31)11-9-7-5-6-8-10-12-26(32)30-24-19-15-22(16-20-24)28(34)36-4-2/h13-20H,3-12H2,1-2H3,(H,29,31)(H,30,32) |
Clé InChI |
DIYVDXSRPBUIFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCCCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



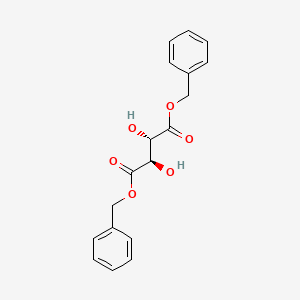
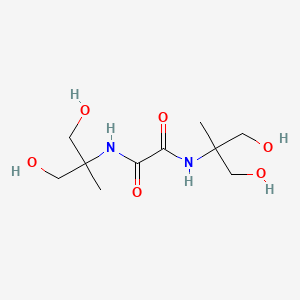

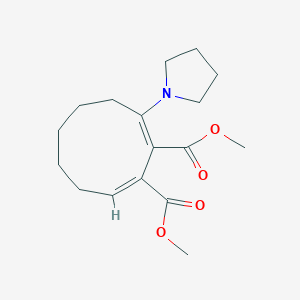

![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)
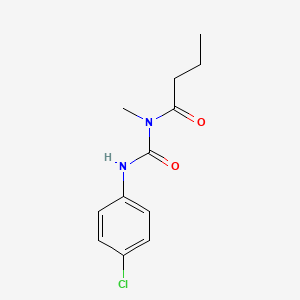
![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)


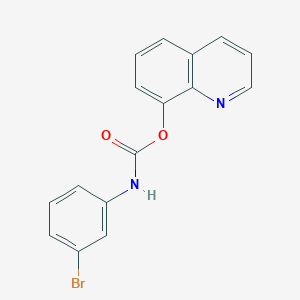
![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)
